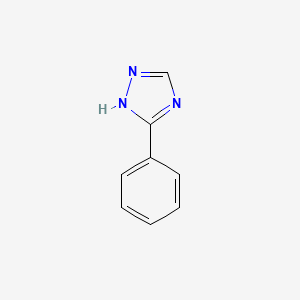

3-Phenyl-1H-1,2,4-triazole

CAS No.: 3357-42-4

Cat. No.: VC2308217

Molecular Formula: C8H7N3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3357-42-4 |

|---|---|

| Molecular Formula | C8H7N3 |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | 5-phenyl-1H-1,2,4-triazole |

| Standard InChI | InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-6H,(H,9,10,11) |

| Standard InChI Key | NYMLZIFRPNYAHS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC=NN2 |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=NN2 |

Introduction

Chemical Properties

Physical Characteristics

3-Phenyl-1H-1,2,4-triazole typically appears as a crystalline solid with high purity levels (≥95%) when synthesized under controlled conditions . Its melting point ranges from approximately 277°C to 280°C . The compound exhibits moderate solubility in polar organic solvents like dimethylformamide (DMF) but is only slightly soluble in water .

Thermodynamic Properties

The density of this compound is predicted to be approximately . It has a pKa value of , indicating its weakly acidic nature under physiological conditions .

Spectroscopic Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to characterize this compound:

NMR Data:

The proton NMR spectrum reveals signals corresponding to aromatic protons from the phenyl group and characteristic peaks from the triazole ring . Carbon NMR shows distinct signals for the aromatic carbons and the heterocyclic carbons.

IR Data:

Infrared spectroscopy identifies functional groups based on their vibrational frequencies. Peaks associated with C-H stretching (aromatic), N-H bending (triazole), and C=N stretching are prominent .

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | Derived from structural analysis | |

| Molecular Weight | Calculated from atomic masses | |

| Density | Predicted | |

| Melting Point | Experimental | |

| pKa | Predicted |

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-Phenyl-1H-1,2,4-triazole involves cyclization reactions using nitrogen-rich precursors such as hydrazines or azides combined with carbonyl compounds or formic acid derivatives . These methods leverage the nucleophilic nature of nitrogen atoms in forming stable heterocycles.

Methodology Example:

One common approach involves reacting phenylhydrazine with urea under acidic conditions to yield the desired triazole derivative through condensation and cyclization steps . This method ensures high yields while maintaining simplicity in operation.

Table: Common Synthesis Routes

| Reactants | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phenylhydrazine + Urea | Acidic medium | High (>80%) | Simple reaction mechanism |

| Alkynes + Azides | Copper catalysis | Moderate | Requires specialized conditions |

| Phenylglyoxal + Hydrazine | Molecular iodine | High (>85%) | Environmentally friendly |

Biological Activity

Antimicrobial Activity:

Studies have demonstrated that derivatives of triazoles exhibit potent activity against Gram-positive and Gram-negative bacteria . The phenyl substitution further improves binding affinity to bacterial enzymes.

Antifungal Activity:

Compounds containing the triazole moiety are widely used as antifungal agents targeting fungal cytochrome P450 enzymes responsible for ergosterol synthesis.

Table: Biological Activities

| Activity Type | Target Organism/Enzyme | Effectiveness |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | High |

| Antifungal | Fungal cytochrome P450 | Moderate to High |

| Anticancer | DNA topoisomerase inhibitors | Under investigation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume